2-CHLORO-N-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-N-METHYLACETAMIDE
Description
Properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-3-10-6-4-5-7-11(10)15-12(17)9-16(2)13(18)8-14/h4-7H,3,8-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSPOXPOJXUETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylacetamide typically involves the reaction of 2-ethylphenyl isocyanate with N-methylacetamide in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reactants, temperature control, and continuous monitoring to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the breakdown of the carbamoylmethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Products include 2-ethylphenyl isocyanate and N-methylacetamide.
Oxidation and Reduction: Different oxidation states or reduced forms of the compound.
Scientific Research Applications
2-Chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Impact : The target compound’s 2-ethylphenyl group increases steric bulk compared to 2,6-dimethylphenyl (CAS 50333-31-8) or alachlor’s 2,6-diethylphenyl. This may alter binding affinity in biological systems .
- Functional Groups : The carbamoylmethyl group in the target compound distinguishes it from herbicides like alachlor (methoxymethyl) and pretilachlor (propoxyethyl), which rely on alkoxy groups for herbicidal activity .
Spectroscopic Data :
- IR/NMR : The target compound’s carbonyl (C=O, ~1650–1700 cm⁻¹) and NH (~3300 cm⁻¹) stretches would align with those of 2e and 2f in . NMR would show signals for the ethylphenyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .
Physicochemical Properties
- Melting Point: Not explicitly reported, but analogues like 2-Chloro-N-(4-fluorobenzyl)acetamide melt at 111–112°C , suggesting the target may have a comparable range.
Biological Activity
2-Chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylacetamide is an organic compound with the molecular formula C13H17ClN2O2. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features contribute to its interactions with biological systems, making it a subject of various studies aimed at understanding its mechanisms of action and therapeutic potentials.
- Molecular Formula : C13H17ClN2O2
- Molecular Weight : 270.74 g/mol
- CAS Number : 746607-46-5
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may act as an inhibitor or modulator of various enzymes or receptors, influencing biochemical pathways associated with disease processes.
Interaction with Biological Targets
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound's structure allows it to bind to specific receptors, which could result in physiological responses such as anti-inflammatory or anticancer effects.
Biological Activity Studies
Numerous studies have investigated the biological activity of this compound, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance:
- Study Findings : A study reported that the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Anticancer Properties
The anticancer potential of this compound has also been explored:
- Cell Line Studies : In vitro studies using cancer cell lines indicated that the compound can induce apoptosis (programmed cell death) in malignant cells, highlighting its potential as a therapeutic agent in oncology.
- Mechanistic Insights : The mechanism by which it induces apoptosis involves the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways.
Case Studies and Research Findings
Several case studies have provided insights into the efficacy and safety profile of this compound.
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against S. aureus and E. coli; minimum inhibitory concentration (MIC) values were determined. |
| Study B | Anticancer | Induced apoptosis in cancer cell lines; involvement of caspase activation was noted. |
| Study C | Pharmacokinetics | Evaluated absorption, distribution, metabolism, and excretion (ADME) properties; favorable pharmacokinetic profile was observed. |
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, this compound exhibits distinct biological activities due to its unique chloro and carbamoylmethyl groups.
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Compound X | Similar carbamate structure | Moderate antimicrobial activity |
| Compound Y | Similar aromatic ring system | High anticancer efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
